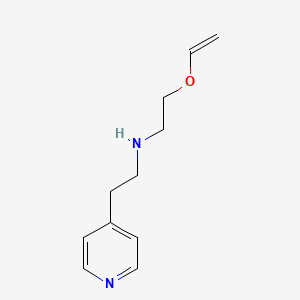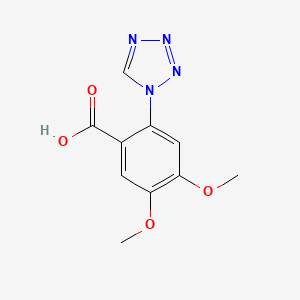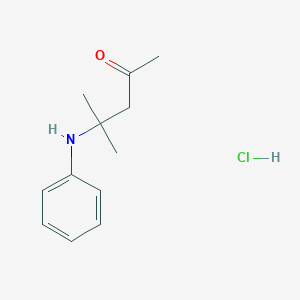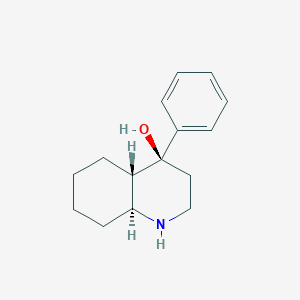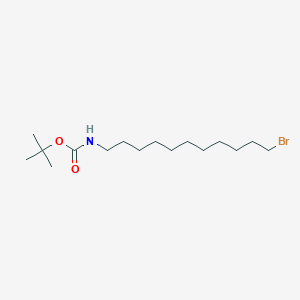
N-(11-Bromoundecyl)carbamic acid tert-butyl ester
Overview
Description
N-(11-Bromoundecyl)carbamic acid tert-butyl ester is a chemical compound with the molecular formula C₁₆H₃₂BrNO₂ . It is also known by other names, including 11-(Boc-amino)-1-undecyl bromide and tert-Butyl (11-bromoundecyl)carbamate . This compound is used in various applications, and its properties and safety considerations are essential for understanding its potential uses.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Chiral Compounds
Tert-butyl carbamates are pivotal in synthesizing chiral compounds, such as amino acid derivatives, through asymmetric reactions. For instance, the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate via asymmetric Mannich reactions demonstrates the role of tert-butyl carbamates in accessing enantioenriched molecules. These compounds are crucial for developing pharmaceuticals and studying biological systems (Yang, Pan, & List, 2009).
Crystallographic Studies
Tert-butyl carbamates also find applications in crystallographic studies to understand molecular conformation and interactions. For example, the crystal structure analysis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester provides insights into molecular packing, hydrogen bonding, and π-π interactions, which are essential for designing materials and understanding their properties (Kant, Singh, & Agarwal, 2015).
Deprotection Studies
Aqueous phosphoric acid has been identified as an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This mild and selective approach facilitates the synthesis of complex molecules by protecting functional groups sensitive to harsh conditions. The methodology supports the synthesis of pharmaceuticals, such as clarithromycin derivatives, without compromising the stereochemical integrity of substrates (Li et al., 2006).
Mechanism of Action
Target of Action
Similar compounds with boc protection, such as tert-butyl n-(4-bromophenyl)-carbamate, serve as ideal substrates for suzuki coupling reactions .
Mode of Action
The compound’s mode of action is likely related to its reactivity in Suzuki coupling reactions . In these reactions, the compound may interact with other molecules such as pyridine or 3-benzaldehyde boronic acids to afford biaryls
Biochemical Pathways
It’s known that the compound can participate in suzuki coupling reactions, leading to the formation of biaryls
Result of Action
The compound’s participation in suzuki coupling reactions suggests that it may contribute to the formation of biaryls , which could have various effects depending on the specific context.
properties
IUPAC Name |
tert-butyl N-(11-bromoundecyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32BrNO2/c1-16(2,3)20-15(19)18-14-12-10-8-6-4-5-7-9-11-13-17/h4-14H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEMGHARGAXFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3138596.png)
![2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid](/img/structure/B3138609.png)
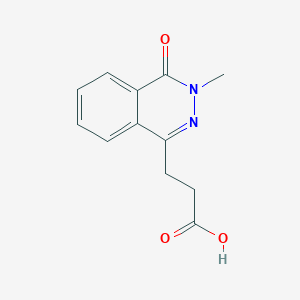
![(5-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl)-acetic acid](/img/structure/B3138615.png)
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one](/img/structure/B3138623.png)

